Acidity (pKa) Comparison of 2-Propyl-1H-imidazole-4-carboxylic Acid vs. Related Imidazole Carboxylates
2-Propyl-1H-imidazole-4-carboxylic acid exhibits a predicted pKa of 2.75 ± 0.10 for its carboxylic acid group . This value is comparable to the pKa of unsubstituted imidazole-4-carboxylic acid (approximately 2.97), indicating that the 2-propyl substituent does not significantly alter the core acidity of the 4-carboxylic acid moiety, which is a key consideration for predicting its ionization state in various pH environments during synthesis and purification. In contrast, the related diester derivative, Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate (CAS 144689-94-1), lacks a free carboxylic acid and therefore has no pKa value, making it unsuitable for reactions requiring a free acid handle.
| Evidence Dimension | Acid dissociation constant (pKa) of the 4-carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 2.75 ± 0.10 (Predicted) |
| Comparator Or Baseline | Imidazole-4-carboxylic acid: pKa ≈ 2.97; Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate (CAS 144689-94-1): pKa = N/A (diester, no free acid) |
| Quantified Difference | The pKa of the target compound is similar to the parent imidazole-4-carboxylic acid, but the presence of the free acid distinguishes it from diester analogs which cannot participate in acid-base or acid-catalyzed reactions without prior hydrolysis. |
| Conditions | Predicted using in silico models (ChemicalBook) |
Why This Matters
The presence and specific pKa of the free carboxylic acid dictate its solubility, reactivity in amide bond formation, and compatibility with various reaction conditions, making it a more versatile intermediate than ester-protected analogs.
